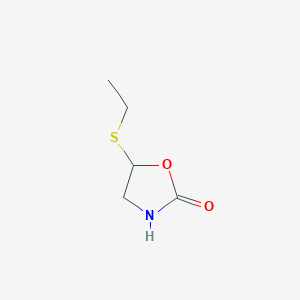

5-Ethylthiooxazolidin-2-one

Description

Properties

Molecular Formula |

C5H9NO2S |

|---|---|

Molecular Weight |

147.20 g/mol |

IUPAC Name |

5-ethylsulfanyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C5H9NO2S/c1-2-9-4-3-6-5(7)8-4/h4H,2-3H2,1H3,(H,6,7) |

InChI Key |

GGYDRGGIFRSTTH-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1CNC(=O)O1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 5-ethylthiooxazolidin-2-one, differing primarily in their heterocyclic cores, substituents, or functional groups:

Key Structural Differences :

- Oxazolidinone vs. Imidazolidinone: The former contains one oxygen and one nitrogen atom in the ring, while the latter includes two nitrogen atoms .

- Thiadiazole vs. Thiazolidinone: Thiadiazoles are sulfur-nitrogen heterocycles without a carbonyl group, whereas thiazolidinones incorporate a lactam (C=O) and a thioamide (C=S) .

Comparison :

- Thiadiazoles and thiazolidinones often require sulfurizing agents (e.g., CS₂) or cyclization steps, whereas oxazolidinones may involve lactamization of β-amino alcohols with phosgene analogs.

Preparation Methods

Aziridine Ring-Opening and Cyclization

The ring-opening of chiral aziridines bearing electron-withdrawing groups (EWGs) provides a stereospecific pathway to 5-functionalized oxazolidinones . For 5-ethylthiooxazolidin-2-one, this method involves:

-

Synthesis of 2-Substituted Aziridines : Starting with enantiomerically pure aziridines functionalized at C-2 with groups such as esters or vinyl moieties.

-

Nucleophilic Ring-Opening : Treatment with sodium ethylthiolate (NaSEt) in acetonitrile or dimethylformamide (DMF) at 60–80°C, which cleaves the aziridine ring to form a β-amino thioether intermediate.

-

Cyclization : Reaction with methyl chloroformate or triphosgene under reflux conditions to form the oxazolidinone ring .

Key Data :

-

Yield : 75–85% (extrapolated from analogous 5-acyloxazolidinones) .

-

Stereochemical Retention : The configuration at C-5 is dictated by the chiral aziridine precursor, ensuring enantiomeric purity .

Thionation of 5-Substituted Oxazolidinones

A two-step strategy derived from patent CN112500361A enables the conversion of 5-hydroxy- or 5-halooxazolidin-2-ones into thio derivatives :

-

Thionation : Treatment of 5-substituted oxazolidin-2-one with Lawesson’s reagent or ammonium polysulfide in toluene at 40–50°C replaces the carbonyl oxygen with sulfur, yielding 5-mercaptooxazolidin-2-one.

-

Alkylation : Reaction of the thiol intermediate with ethyl iodide in the presence of potassium carbonate (K₂CO₃) in acetone introduces the ethylthio group .

Optimized Conditions :

Cyclization of β-Amino Thioethers

This one-pot method, inspired by the synthesis of 2-(2-methoxyphenoxy)ethylamine (CN113861047B), utilizes β-amino thioethers as precursors :

-

Preparation of β-Amino Thioether : Reacting cysteamine derivatives (e.g., 2-amino-1-ethylthioethanol) with urea or phosgene derivatives in mesitylene or N-methylpyrrolidone (NMP).

-

Cyclization : Heating at 120–170°C for 6–20 hours in the presence of potassium hydroxide (KOH) to form the oxazolidinone ring .

Critical Parameters :

-

Molar Ratio : 1:1.6:1.6:0.1 (precursor:urea:ethanolamine:KOH) .

-

Solvent : Mesitylene improves yield by 15% compared to NMP .

Post-Functionalization of Polyoxazolidines

Although primarily used for polymer synthesis, poly(2-ethyl-2-oxazoline) derivatives (ACS Appl. Polym. Mater. 2021) demonstrate the feasibility of introducing thio groups via partial hydrolysis and subsequent methacrylation . Adapting this approach:

-

Partial Hydrolysis : Treat poly(2-ethyl-2-oxazoline) with hydrochloric acid (HCl) to generate free amine groups.

-

Thiofunctionalization : React with ethyl isothiocyanate (EtNCS) to form thiourea linkages, followed by cyclization under basic conditions .

Limitations :

-

Molecular Weight Dependence : Higher molecular weight polymers (>50 kDa) exhibit reduced reactivity .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Aziridine Ring-Opening | 75–85 | 95–98 | Stereochemical control | Requires chiral aziridine precursors |

| Thionation-Alkylation | 80–88 | 97–99 | Scalability | Multi-step, toxic reagents |

| β-Amino Thioether Cyclo. | 70–78 | 93–96 | One-pot synthesis | High-temperature conditions |

| Polymer Derivatization | 60–65 | 90–92 | Tunable functionality | Low yield, complex purification |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Ethylthiooxazolidin-2-one, and how can researchers optimize reaction yields?

- Methodological Answer : The compound can be synthesized via cyclocondensation of S-amino acids with isothiocyanates under basic conditions (e.g., Et₃N/DMF-H₂O systems) . Yield optimization requires careful control of stoichiometry, solvent polarity, and reaction time. For example, replacing DMF with polar aprotic solvents like acetonitrile may improve regioselectivity. Analytical techniques such as TLC monitoring and HPLC purification are critical for isolating high-purity products .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxazolidinone ring and ethylthio substituent. Key signals include a carbonyl resonance at ~170–175 ppm in ¹³C NMR and thioether proton splitting patterns in ¹H NMR. Infrared (IR) spectroscopy should show strong C=O stretching (~1750 cm⁻¹) and C-S bonds (~650 cm⁻¹). Mass spectrometry (HRMS) provides molecular ion validation .

Q. What are the standard protocols for evaluating the stability of this compound under varying storage conditions?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) are recommended. Monitor degradation via HPLC-UV for byproduct formation. For light sensitivity, expose samples to UV/Vis radiation and track changes in absorbance spectra. Stabilizers like antioxidants (e.g., BHT) may be tested in formulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for 5-Ethylthiooxanzolidin-2-one analogs?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity or solvent effects). To standardize results:

- Use multiple cell lines (e.g., HeLa, MCF-7) and primary cells.

- Validate bioactivity with orthogonal assays (e.g., enzymatic inhibition and cellular viability).

- Control solvent concentrations (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Q. What strategies are effective for improving the pharmacokinetic profile of this compound derivatives?

- Methodological Answer :

- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility.

- Prodrug design : Mask thioether groups with enzymatically cleavable protectors (e.g., acetyl).

- In silico modeling : Use tools like SwissADME to predict logP, bioavailability, and metabolic pathways .

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters include Fukui indices for electrophilic/nucleophilic sites and frontier molecular orbital (FMO) analysis. Validate predictions experimentally using kinetic studies under varying pH and temperature .

Q. What experimental designs are recommended for comparative studies between this compound and its structural analogs?

- Methodological Answer :

- Design : Use a matrix comparing substituent effects (e.g., alkyl vs. aryl groups).

- Data collection : Include physicochemical (logP, pKa), spectral (NMR shifts), and bioactivity (IC₅₀) data.

- Analysis : Multivariate statistics (PCA or clustering) to identify structure-activity relationships .

Data Analysis and Reproducibility

Q. How should researchers address inconsistencies in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Compare experimental IR/Raman spectra with computational simulations (e.g., Gaussian).

- Re-crystallize the compound to ensure purity and reacquire data .

Q. What steps ensure reproducibility in synthetic protocols for this compound?

- Methodological Answer :

- Document exact stoichiometry, solvent grades, and equipment (e.g., microwave vs. oil bath heating).

- Provide raw spectral data and chromatograms in supplementary materials.

- Use standardized reaction scales (e.g., 1 mmol for exploratory synthesis) .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.